Cas no 474709-83-6 (1-(4-Fluorophenyl)cyclopropanamine)

1-(4-Fluorophenyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-FLUORO-PHENYL)-CYCLOPROPYLAMINE
- 1-(4-fluorophenyl)cyclopropan-1-amine
- 1-(4-fluorophenyl)cyclopropanamine hydrochloride
- 1-(4-FLUOROPHENYL)CYCLOPROPYLAMINE,
- Cyclopropanamine, 1-(4-fluorophenyl)-
- 1-(4-Fluorophenyl)cyclopropanamine
- 1-(4-Fluorophenyl)cyclopropylamine
- 1-(4-fluorophenyl) cyclopropanamine
- JZDJCPUJSHPOJP-UHFFFAOYSA-N
- 1-(4-fluorophenyl)-1-cyclopropanamine
- AB39550
- SY185544
- ST2415014
- V6092
- CS-W020619
- DTXSID30514362
- SCHEMBL56590
- Z381654558
- 474709-83-6
- 1-(4-Fluorophenyl)-cyclopropanamine
- AS-17992
- AKOS000773666
- MFCD07374474
- EN300-69788
-
- MDL: MFCD07374474
- インチ: 1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
- InChIKey: JZDJCPUJSHPOJP-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C1(C([H])([H])C1([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 151.08000
- どういたいしつりょう: 151.079727485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 26
じっけんとくせい
- PSA: 26.02000
- LogP: 2.47380
1-(4-Fluorophenyl)cyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69788-2.5g |
1-(4-fluorophenyl)cyclopropan-1-amine |
474709-83-6 | 2.5g |
$153.0 | 2023-05-04 | ||
Enamine | EN300-69788-10.0g |
1-(4-fluorophenyl)cyclopropan-1-amine |
474709-83-6 | 10g |
$524.0 | 2023-05-04 | ||
eNovation Chemicals LLC | Y1004894-5g |
1-(4-Fluoro-phenyl)-cyclopropylamine |
474709-83-6 | 95% | 5g |
$780 | 2024-07-28 | |
abcr | AB310188-250 mg |
1-(4-Fluorophenyl)cyclopropylamine; 98% |
474709-83-6 | 250mg |
€214.10 | 2023-04-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1680-1G |
1-(4-fluorophenyl)cyclopropanamine |
474709-83-6 | 95% | 1g |
¥ 541.00 | 2023-04-13 | |
Chemenu | CM202452-5g |
1-(4-Fluoro-phenyl)-cyclopropylamine |
474709-83-6 | 95+% | 5g |
$784 | 2022-09-01 | |
Fluorochem | 209071-1g |
1-(4-Fluorophenyl)cyclopropanamine |
474709-83-6 | 95% | 1g |
£201.00 | 2022-03-01 | |
TRC | F594150-50mg |
1-(4-Fluorophenyl)cyclopropylamine |
474709-83-6 | 50mg |
$75.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0978596-5g |
1-(4-fluorophenyl)cyclopropanamine |
474709-83-6 | 95% | 5g |
$300 | 2024-08-02 | |
TRC | F594150-250mg |
1-(4-Fluorophenyl)cyclopropylamine |
474709-83-6 | 250mg |
$98.00 | 2023-05-18 |
1-(4-Fluorophenyl)cyclopropanamine 関連文献
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
1-(4-Fluorophenyl)cyclopropanamineに関する追加情報
1-(4-Fluorophenyl)cyclopropanamine: A Comprehensive Overview
1-(4-Fluorophenyl)cyclopropanamine (CAS No. 474709-83-6) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its cyclopropane ring fused with a fluorophenyl group, exhibits intriguing properties that make it a valuable subject for research and development. In this article, we will delve into the structural features, synthesis methods, pharmacological applications, and the latest advancements in understanding this compound.
The molecular structure of 1-(4-Fluorophenyl)cyclopropanamine is defined by a cyclopropane ring attached to a 4-fluorophenyl group. The cyclopropane moiety is known for its high ring strain, which can influence the compound's reactivity and stability. The presence of the fluorine atom in the phenyl ring introduces additional electronic effects, enhancing the compound's potential for various applications. Recent studies have highlighted the importance of such structural features in modulating the compound's interaction with biological systems and its suitability for advanced materials.
Synthesis and Characterization
The synthesis of 1-(4-Fluorophenyl)cyclopropanamine involves a multi-step process that typically begins with the preparation of intermediates such as 4-fluorophenyl compounds. One common approach is the Friedel-Crafts alkylation reaction, which allows for the formation of the cyclopropane ring under controlled conditions. Advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the compound's purity and structure. These methods ensure that the final product meets rigorous quality standards required for both academic research and industrial applications.
Pharmacological Applications
Recent research has focused on exploring the pharmacological potential of 1-(4-Fluorophenyl)cyclopropanamine. Studies have demonstrated its ability to modulate key biological pathways, making it a promising candidate for drug development. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have revealed potential therapeutic applications in treating conditions such as hypertension and neurodegenerative diseases. Additionally, its unique chemical properties enable it to serve as a scaffold for designing more potent drug candidates with improved bioavailability.
Materials Science Applications
Beyond pharmacology, 1-(4-Fluorophenyl)cyclopropanamine has shown promise in materials science. Its rigid structure and electronic properties make it an ideal candidate for use in organic electronics and advanced polymers. Researchers have explored its potential as a building block for constructing novel materials with enhanced conductivity and mechanical stability. Recent breakthroughs in nanotechnology have further expanded its application scope, particularly in the development of sensors and flexible electronics.
Future Directions
The future of 1-(4-Fluorophenyl)cyclopropanamine lies in leveraging its unique properties to address emerging challenges in science and technology. Ongoing studies aim to optimize its synthesis process for large-scale production while maintaining high purity levels. Furthermore, interdisciplinary research collaborations are expected to unlock new avenues for its application in fields such as biotechnology and environmental science.
In conclusion, 1-(4-Fluorophenyl)cyclopropanamine (CAS No. 474709-83-6) stands as a testament to the ingenuity of modern chemistry. Its versatile structure and wide-ranging applications position it as a key player in both academic research and industrial innovation. As advancements continue to unfold, this compound will undoubtedly contribute significantly to shaping the future of science and technology.
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